5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzamide
Description
5-Chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzamide is a benzamide derivative characterized by a 5-chloro-2-methoxybenzamide core linked to a pyridinylmethyl group substituted with a furan-2-yl moiety. The compound’s structural complexity may influence its solubility, stability, and target interactions compared to simpler analogs.
Properties
IUPAC Name |
5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-5-4-13(19)10-14(16)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNVCUYWVCCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- A chlorine atom at the 5-position of the benzamide moiety.
- A furan ring attached to a pyridine ring , which is further linked to the benzamide structure.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signal Transduction Pathways : It may affect pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
- Interaction with Biological Targets : The compound's unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against breast cancer and leukemia cell lines, showing a dose-dependent inhibition of cell proliferation. At concentrations above 100 nM, it led to a notable increase in apoptosis markers.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Synergistic Effects with Other Agents : The compound has shown enhanced efficacy when combined with traditional chemotherapeutics, indicating potential for combination therapy approaches.
- Selectivity for Cancer Cells : Preliminary results suggest that it selectively targets cancer cells while sparing normal cells, which is crucial for reducing side effects in patients.
- Pharmacokinetic Properties : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolism and excretion.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:
Key Observations:
- This likely reduces water solubility compared to the diethylaminoethyl analog .
- Thermal Stability : The sulfonylurea analog (CAS 10238-21-8) has a defined melting range (169–174°C), suggesting high crystallinity, which may be comparable to the target compound if similar intermolecular forces are present .
- Pharmacological Implications: The sulfonylurea derivative is a known antidiabetic agent, while the pyrazolylamino analog () may target kinases. The furan in the target compound could modulate selectivity for distinct biological targets, such as inflammation or CNS receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
